molecular formula C11H12BrNO5S B2567187 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid CAS No. 301156-86-5

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No.: B2567187
CAS No.: 301156-86-5
M. Wt: 350.18
InChI Key: WCERGBCHKURJQN-UHFFFAOYSA-N
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Description

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is a benzoic acid derivative featuring a bromine atom at the ortho position and a morpholine sulfonamide group at the para position relative to the carboxylic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the electron-withdrawing sulfonamide group and the bulky morpholine ring. Its structural complexity makes it a candidate for applications in biosensing, catalysis, and drug development .

Properties

IUPAC Name

2-bromo-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCERGBCHKURJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves the bromination of 5-(morpholin-4-ylsulfonyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the bromine atom is replaced by another organic group through a palladium-catalyzed process . The sulfonyl group may also play a role in stabilizing intermediates or facilitating specific interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Sulfonamide-Substituted Benzoic Acids

The sulfonamide group in benzoic acid derivatives significantly influences their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Group CAS Number Molecular Formula Molecular Weight Key Properties
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid Morpholine sulfonamide 3285-51-6 C₁₁H₁₃BrNO₅S 366.20 g/mol High polarity due to morpholine; potential for metal chelation
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid Pyrrolidine sulfonamide 22361-65-5 C₁₁H₁₂BrNO₄S 334.19 g/mol Reduced steric hindrance compared to morpholine; enhanced solubility
2-Bromo-5-(tert-butylsulfamoyl)benzoic acid tert-Butyl sulfonamide 784172-03-8 C₁₁H₁₄BrNO₄S 336.21 g/mol Increased hydrophobicity; tert-butyl group may improve membrane permeability
2-Bromo-5-(trifluoromethyl)benzoic acid Trifluoromethyl 927637-85-2 C₈H₄BrF₃O₂ 283.02 g/mol Electron-withdrawing CF₃ group enhances acidity; limited hydrogen-bonding capacity
Key Observations:
  • Electronic Effects : The morpholine sulfonamide group introduces both electron-withdrawing (sulfonyl) and electron-donating (morpholine) characteristics, creating a unique electronic profile that differs from analogs like the trifluoromethyl derivative .
  • Solubility : Pyrrolidine and morpholine sulfonamides exhibit higher aqueous solubility compared to tert-butyl derivatives due to their polar amine groups .

Spectroscopic and Thermal Properties

Spectroscopic Characterization
  • UV-Vis Spectroscopy : Derivatives like 4-[(4-bromophenyl)sulfonyl]benzoic acid () show strong absorption in the UV range (λmax ~250–300 nm) due to π→π* transitions in the aromatic and sulfonyl groups. Similar behavior is expected for the morpholine sulfonamide analog.
  • DFT Studies: For 2-amino-5-bromobenzoic acid (), computational models revealed tautomerism and bond-length variations. The morpholine sulfonamide group may stabilize specific tautomers via intramolecular hydrogen bonding .
Thermal Stability
  • Benzoic acid derivatives with sulfonamide groups, such as those in and , form stable complexes with lanthanides.

Biological Activity

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS No. 301156-86-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is C11H12BrNO5S, with a molecular weight of 350.19 g/mol. The compound features a brominated benzoic acid moiety linked to a morpholine sulfonamide group, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to 2-bromo-5-(morpholin-4-ylsulfonyl)benzoic acid exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often range from low micromolar to nanomolar levels, indicating potent antibacterial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)
Sulfonamide Derivative AStaphylococcus aureus5
Sulfonamide Derivative BEscherichia coli10
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acidBacillus subtilisTBD

Note: TBD indicates that specific MIC values for this compound are yet to be determined in the literature.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on related sulfonamide compounds has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, studies have shown that certain sulfonamides can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 2: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
Sulfonamide Derivative CMCF-7 (Breast Cancer)12
Sulfonamide Derivative DA549 (Lung Cancer)15
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acidHCT116 (Colorectal Cancer)TBD

The biological activity of 2-bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit key enzymes involved in bacterial folate synthesis or cancer cell metabolism.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins.

Case Studies

Several studies have focused on the biological evaluation of sulfonamide derivatives:

  • Study on Antimicrobial Properties : A comprehensive screening of various sulfonamide derivatives revealed selective activity against Gram-positive bacteria with some exhibiting low cytotoxicity towards human cells .
  • Evaluation of Anticancer Effects : In vitro studies indicated that certain morpholine-containing sulfonamides significantly reduced the viability of breast and lung cancer cells, suggesting their potential as lead compounds for further development .
  • Structure–Activity Relationship Analysis : Research has established a relationship between the structural components of sulfonamides and their biological efficacy, providing insights for the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid in laboratory settings?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of a benzoic acid precursor (e.g., 5-sulfonylbenzoic acid) using brominating agents like NN-bromosuccinimide (NBS) under controlled conditions (10–50°C, inert atmosphere) .
  • Step 2 : Introduction of the morpholine sulfonyl group via nucleophilic substitution. For example, reacting 2-bromo-5-chlorosulfonylbenzoic acid with morpholine in anhydrous dichloromethane at 0–5°C to prevent side reactions .
  • Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve steric effects from the morpholinylsulfonyl group .

Q. What role do the bromine and morpholinylsulfonyl groups play in its reactivity?

  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling derivatization (e.g., coupling with amines or thiols) .
  • Morpholinylsulfonyl : Enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reaction pathways for this compound?

  • Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Simulate reaction mechanisms (e.g., SNAr) using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set .
  • Example: DFT studies on similar sulfonylbenzoates show that electron-withdrawing groups (e.g., morpholinylsulfonyl) lower activation barriers for substitution reactions by 10–15 kcal/mol .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?

  • Methodological Approaches :

  • Replication Studies : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C) and enzyme sources .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (e.g., surface plasmon resonance) to validate binding affinities .
  • Metabolite Profiling : Use LC-MS to detect potential metabolites that may interfere with activity measurements .

Q. What strategies optimize the design of derivatives for targeting specific enzymes or receptors?

  • Structure-Activity Relationship (SAR) :

  • Substituent Variation : Replace bromine with other halogens (e.g., Cl, I) or install electron-donating groups (e.g., methyl) on the benzene ring to modulate steric/electronic effects .
  • Sulfonyl Group Modifications : Replace morpholine with piperazine or thiomorpholine to alter hydrogen-bonding capacity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high predicted binding scores to target proteins .

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